molecular formula C68H66N8Na4O98- B610848 Sinoporphyrin sodium CAS No. 1820582-41-9

Sinoporphyrin sodium

Cat. No.: B610848
CAS No.: 1820582-41-9
M. Wt: 1231.2865
InChI Key: DVJUUYCXZVLGRJ-FLLOIMQSSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Sinoporphyrin sodium (DVDMS, CAS 1820582-41-9) is a novel and well-defined porphyrin dimer photosensitizer isolated from Photofrin derivatives, recognized for its high efficacy and favorable safety profile in preclinical research . Its primary research value lies in its dual functionality as a potent sensitizer for both Photodynamic Therapy (PDT) and Sonodynamic Therapy (SDT) . Upon activation by specific light wavelengths (commonly 630-650 nm) or ultrasound, DVDMS generates significant amounts of reactive oxygen species (ROS), such as singlet oxygen, leading to oxidative damage in target cells . The compound's mechanism of action involves inducing mitochondrial-dependent apoptosis and autophagy in cancer cells, characterized by events like loss of mitochondrial membrane potential, release of cytochrome C, and activation of caspase-3 . DVDMS has demonstrated robust antitumor efficacy across a wide spectrum of human cancer cell lines and in vivo xenograft models, including glioma, esophageal, breast, and gastric cancers . A key research advantage is its high potency; studies indicate DVDMS is effective at approximately one-tenth the concentration of Photofrin, offering a wider therapeutic window . Furthermore, its good water solubility and defined chemical structure make it a reliable agent for various experimental setups. DVDMS is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1820582-41-9

Molecular Formula

C68H66N8Na4O98-

Molecular Weight

1231.2865

IUPAC Name

3,3'-(7-(1-(1-(13,17-bis(2-carboxylatoethyl)-3,8,12,18-tetramethyl-7-vinylporphyrin-2-yl)ethoxy)ethyl)-3,8,13,17-tetramethyl-12-vinylporphyrin-2,18-diyl)dipropionate tetrasodium

InChI

InChI=1S/C68H70N8O9.4Na/c1-13-41-31(3)47-23-49-33(5)43(15-19-63(77)78)57(71-49)29-59-45(17-21-65(81)82)35(7)51(73-59)27-61-67(37(9)53(75-61)25-55(41)69-47)39(11)85-40(12)68-38(10)54-26-56-42(14-2)32(4)48(70-56)24-50-34(6)44(16-20-64(79)80)58(72-50)30-60-46(18-22-66(83)84)36(8)52(74-60)28-62(68)76-54;;;;/h13-14,23-30,39-40,69,72-73,76H,1-2,15-22H2,3-12H3,(H,77,78)(H,79,80)(H,81,82)(H,83,84);;;;/q;4*-1/p-4/b47-23-,48-24-,49-23-,50-24-,51-27-,52-28-,53-25-,54-26-,55-25-,56-26-,57-29-,58-30-,59-29-,60-30-,61-27-,62-28-;;;;

InChI Key

DVJUUYCXZVLGRJ-FLLOIMQSSA-J

SMILES

C=CC1=C(C)/C2=C/C(C(C)=C/3CCC([O-])=O)=NC3=C/C4=C(CCC([O-])=O)C(C)=C(/C=C5C(C(OC(C6=C(C)/C7=C/C8=N/C(C(C)=C8C=C)=C\C9=C(C)C(CCC([O-])=O)=C(/C=C%10C(CCC([O-])=O)=C(C)C(/C=C6\N7)=N/%10)N9)C)C)=C(C)C(/C=C1\N2)=N/5)N4.[Na-].[Na-].[Na-].[Na-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sinoporphyrin sodium;  DVDMS;  sinoporphyrin;  DVDMS Free

Origin of Product

United States

Synthesis and Structural Elucidation for Research Applications

Methodologies for Sinoporphyrin Sodium Synthesis

The primary method for obtaining this compound is through the isolation and purification from Photofrin II®, a derivative of hematoporphyrin (B191378). researchgate.netnih.govnih.gov This process yields a specific, ether-linked porphyrin dimer. nih.gov The detailed specifics of the industrial synthesis and purification process are proprietary and have been protected by a patent in the People's Republic of China (ZL200910179116.5). nih.govmdpi.com

From a chemical standpoint, the synthesis of ether-linked porphyrin dimers, the core structure of this compound, can be achieved through several established organic chemistry routes. One common strategy involves the reaction of a porphyrin molecule containing a hydroxyethyl (B10761427) group with another porphyrin that has been modified to feature a bromoethyl group. This condensation reaction, typically performed in a dichloromethane (B109758) solvent with hydrogen bromide, results in the formation of a stable ether bond connecting the two porphyrin macrocycles. Good yields of these dimers can be achieved by carefully controlling the concentration of the reactants. An alternative approach for creating similar linkages is the Ullmann coupling reaction, which can be used to form diaryl ether-linked porphyrin dimers. crossref.org These general methodologies provide a foundational understanding of the chemical principles likely involved in the synthesis of this compound's unique dimeric structure.

Structural Characteristics and Their Implications for Reactivity

This compound is a structurally defined molecule with the chemical formula C₆₈H₆₆N₈O₉Na₄ and a molecular weight of approximately 1230.3 g/mol . acs.orgmedkoo.com Its fundamental structure consists of two porphyrin units covalently joined by an ether linkage. nih.gov This dimeric arrangement is a key feature that dictates its photophysical behavior and subsequent reactivity.

The extended π-conjugated system of the dimer gives rise to a characteristic absorption spectrum with multiple peaks in the visible and ultraviolet regions. acs.org The most prominent absorption band, known as the Soret band, is observed in the near-UV region around 370-400 nm. nih.govacs.org Additionally, it possesses several smaller absorption peaks in the visible range, known as Q bands, which are critical for its application in photodynamic therapy. nih.govacs.org One of these Q bands, located at approximately 630-640 nm, is particularly significant because it falls within the "phototherapeutic window," where light can penetrate biological tissues more deeply. mdpi.comacs.org

The molecule's structure directly influences its high photoreactivity. Upon absorption of light, it transitions to an excited singlet state. It then efficiently undergoes a process called intersystem crossing to a longer-lived triplet state. mdpi.com This triplet-state molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy. mdpi.com The efficiency of this process is notable; this compound exhibits a high singlet-oxygen quantum yield and a significantly greater extinction coefficient at 630 nm compared to Photofrin®, which contributes to its potent photo-activity. mdpi.com Furthermore, the compound is designed to have good water and lipid solubility, which facilitates its transport and accumulation in biological systems. nih.gov

Photophysical Properties of this compound
PropertyReported Value / RangeReference
Molecular FormulaC₆₈H₆₆N₈O₉Na₄ acs.org
Molecular Weight1230.3 acs.org
Absorption Peaks (nm)~379.5 (Soret Band) acs.org
~524.8 acs.org
~554.3 acs.org
~589.0 acs.org
~641.4 acs.org
Fluorescence Emission Peaks (nm)~617.7 acs.org
~678.5 acs.org

Derivatization Strategies for Modified Photophysical or Biological Activity (e.g., Metal-Complexation)

To enhance or modify the properties of this compound for specific research applications, various derivatization strategies have been explored. These modifications aim to alter its photophysical characteristics, improve its delivery, or introduce new functionalities.

Metal-Complexation:

A significant derivatization strategy involves the insertion of metal ions into the porphyrin core. The synthesis of Lutetium(III)-containing this compound (Lu-DVDMS) serves as a prime example. rsc.orgnih.gov This metallated derivative was designed to create a photosensitizer with both fluorescence and phosphorescence properties. rsc.org The heavy lutetium ion influences the electronic states of the porphyrin, resulting in a compound with balanced fluorescence and phosphorescence quantum yields. rsc.orgnih.gov This dual-emission property is highly desirable for ratiometric oxygen sensing, allowing for precise measurement of oxygen concentration in tissues, which is a critical parameter in photodynamic therapy. rsc.org The Lu-DVDMS complex maintains high water solubility and photostability while exhibiting a singlet-oxygen quantum yield of 0.23. rsc.org In comparative studies, a Gadolinium-complexed version (Gd-DVDMS) was also referenced. rsc.org

Properties of Metal-Complexed this compound Derivatives
DerivativeKey FeatureModified PropertyResearch ApplicationReference
Lutetium-DVDMS (Lu-DVDMS)Lutetium(III) ion in the porphyrin coreBalanced fluorescence and phosphorescence (quantum yields of 0.32% and 0.33%, respectively)Ratiometric oxygen sensing rsc.org
Gadolinium-DVDMS (Gd-DVDMS)Gadolinium(III) ion in the porphyrin coreHigh phosphorescence-to-fluorescence ratio (>10)Used as a comparative compound in oxygen sensing studies rsc.org

Nanoparticle Formulation:

Another approach to modifying the activity of this compound is through its formulation with nanomaterials. Researchers have successfully loaded the compound onto PEGylated graphene oxide (GO-PEG), creating a nano-platform designated GO-PEG-DVDMS. nih.gov This formulation strategy significantly enhances the fluorescence properties of this compound, which is otherwise subject to self-quenching at high concentrations. nih.gov The GO-PEG-DVDMS complex not only improves fluorescence for imaging applications but also enhances the accumulation of the photosensitizer in tumor tissues compared to the free drug. nih.gov This demonstrates how derivatization through non-covalent association with a nanocarrier can modify both the photophysical and biological profile of the parent compound.

Spectroscopic and Photophysical Characterization in Research Context

Ultraviolet-Visible Absorption Spectroscopy for Photosensitizer Properties

The interaction of a photosensitizer with light begins with the absorption of photons, a process characterized by its ultraviolet-visible (UV-Vis) absorption spectrum. For Sinoporphyrin sodium, the spectrum is typical of porphyrin-based molecules, dominated by an intense Soret band at shorter wavelengths and several weaker Q-bands at longer wavelengths in the visible region. mdpi.comnih.gov

In one study, the UV-Vis absorption spectrum of DVDMS analyzed at concentrations from 6 to 12 µg/mL revealed five distinct absorption peaks at 379.5 nm (the main Soret band), 524.8 nm, 554.3 nm, 589.0 nm, and 641.4 nm. mdpi.com Another investigation noted the strong Soret absorption at 385 nm and the series of Q-bands between 500 and 700 nm. nih.gov The presence of two porphyrin rings linked by an ether group in the structure of DVDMS contributes to a higher absorption coefficient compared to typical single-ring porphyrins. rsc.org This enhanced absorption, particularly in the red region of the spectrum (around 630-640 nm), is crucial for its application in photodynamic therapy (PDT), as these longer wavelengths can penetrate deeper into biological tissues. worldscientific.commdpi.com

When chelated with a metal ion like Lutetium (Lu), the absorption spectrum of the resulting compound (Lu-DVDMS) shows characteristic changes. The Soret band becomes narrower and shifts to a longer wavelength (a redshift of 15 nm) compared to the parent DVDMS. rsc.org Furthermore, the number of Q-bands reduces from four to two (at 534 nm and 568 nm), which is consistent with the increased molecular symmetry upon the formation of a metalloporphyrin complex, as predicted by Gouterman's four-orbital model. rsc.org

Table 1: UV-Visible Absorption Peaks of this compound (DVDMS)

Peak Type Wavelength (nm) Reference
Soret Band 379.5 mdpi.com
Q-Band 524.8 mdpi.com
Q-Band 554.3 mdpi.com
Q-Band 589.0 mdpi.com

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Following the absorption of light and excitation to a singlet state (S₁), a photosensitizer can relax by emitting a photon, a process known as fluorescence. nih.gov The fluorescence quantum yield (ΦF) represents the fraction of excited molecules that de-excite via this pathway. nih.gov

Fluorescence spectroscopy of this compound reveals two primary emission peaks. One study identified these peaks at 617.7 nm and 678.5 nm, with the maximum emission intensity occurring at 617.7 nm. mdpi.com Another source confirms fluorescence emission in the 615-625 nm range. nih.gov The fluorescence quantum yield (ΦF) for DVDMS has been determined to be 0.026. worldscientific.com While this value is not exceptionally high, the brightness of the fluorescence, which is a product of the extinction coefficient and the fluorescence quantum yield (εΦF), is significant due to the molecule's high extinction coefficient. worldscientific.com

In the context of a metalloporphyrin derivative, Lutetium-containing this compound (Lu-DVDMS) was found to have a fluorescence quantum yield of 0.32%. rsc.orgx-mol.net This demonstrates how the introduction of a heavy atom can significantly alter the photophysical decay pathways.

Phosphorescence Characteristics and Triplet State Formation Quantum Yields

A critical pathway for an effective photosensitizer is intersystem crossing (ISC), where the molecule transitions from the lowest excited singlet state (S₁) to a longer-lived excited triplet state (T₁). nih.gov The efficiency of this process is quantified by the triplet state formation quantum yield (ΦT). nih.gov The triplet state is paramount because it is the primary state from which energy is transferred to molecular oxygen to generate cytotoxic singlet oxygen. nih.gov

Research into the photophysical characteristics of this compound has shown it to be highly efficient at forming this crucial triplet state. The quantum yield of lowest triplet state formation (ΦT) for DVDMS is reported to be 0.94. worldscientific.com This near-unity value indicates that almost every photon absorbed leads to the population of the triplet state, which is a key reason for the high photoactivity of DVDMS. worldscientific.com

For the metallated derivative Lu-DVDMS, the phosphorescence quantum yield (ΦP) was measured to be 0.33%. rsc.orgx-mol.net The phosphorescence lifetime (τP) of Lu-DVDMS was 167 µs, which is significantly longer than that of the gadolinium-containing equivalent (Gd-DVDMS) at 49 µs. rsc.org The relationship between the phosphorescence quantum yield, triplet state quantum yield, and phosphorescence lifetime is complex, also involving the rate constant of phosphorescence transition. rsc.org The introduction of a heavy atom like lutetium or gadolinium influences the spin-orbit coupling, which in turn affects the rates of intersystem crossing and phosphorescence. rsc.orgrsc.org

Singlet Oxygen Quantum Yield Determinations and Efficiency Assessments

The ultimate measure of a Type II photosensitizer's effectiveness is its ability to produce singlet oxygen (¹O₂). This is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of photosensitizer triplet states that result in the formation of a singlet oxygen molecule. nih.gov

This compound exhibits a very high singlet oxygen quantum yield (ΦΔ) of 0.92. worldscientific.com This value is significantly higher than that of many other photosensitizers, including Photofrin®, which has a reported ΦΔ of 0.83. worldscientific.commdpi.com The determination of ΦΔ is often performed using a relative method, where the photosensitizer's ability to generate singlet oxygen is compared to a standard reference, such as Rose Bengal. researchgate.netresearchgate.net This typically involves monitoring the degradation of a chemical trap for singlet oxygen, like 1,3-diphenylisobenzofuran (B146845) (DPBF), via absorption spectroscopy. researchgate.netrsc.org

For comparison, the metallated derivative Lu-DVDMS has a lower singlet oxygen quantum yield of 0.23 ± 0.06. rsc.orgx-mol.net This reduction is attributed to the heavy-atom effect of Lutetium, which, while promoting intersystem crossing, also alters other decay pathways, leading to a different balance of photophysical properties compared to the parent DVDMS. rsc.org

Extinction Coefficient Analysis and its Influence on Photoactivity

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental parameter influencing photoactivity. A high extinction coefficient allows for efficient light absorption, which is the initial step in any photochemical process. nih.gov

This compound is characterized by remarkably high extinction coefficients. At the Soret peak (405 nm), its ε value is 4.36 × 10⁵ M⁻¹cm⁻¹. worldscientific.com More importantly for therapeutic applications, its extinction coefficient at the clinically relevant wavelength of 630 nm is 1.84 × 10⁴ M⁻¹cm⁻¹. worldscientific.com This value is approximately 10-fold greater than that of Photofrin® at the same wavelength. worldscientific.com

This high extinction coefficient is the primary factor behind the superior photoactivity of DVDMS. worldscientific.com It directly leads to a higher rate of photon absorption, which, combined with its high triplet and singlet oxygen quantum yields, results in a significantly greater singlet oxygen generation efficiency (εΦΔ). worldscientific.com This enhanced efficiency means that a lower concentration of DVDMS may be required to achieve the same cytotoxic effect as other photosensitizers. worldscientific.com Similarly, the high extinction coefficient also boosts the fluorescence brightness (εΦF), making it a promising agent for fluorescence-based diagnostics. worldscientific.com

Table 2: Photophysical and Photochemical Properties of this compound (DVDMS)

Parameter Value Reference
Extinction Coefficient (ε) at 405 nm 4.36 × 10⁵ M⁻¹cm⁻¹ worldscientific.com
Extinction Coefficient (ε) at 630 nm 1.84 × 10⁴ M⁻¹cm⁻¹ worldscientific.com
Fluorescence Quantum Yield (ΦF) 0.026 worldscientific.com
Triplet State Formation Quantum Yield (ΦT) 0.94 worldscientific.com

Stability Investigations in Research Solvents and Biological Media

The stability of a photosensitizer under various conditions is critical for its reliable application in research and potential clinical use. This compound has been noted for its advantageous chemical structure, which imparts greater water solubility and chemical stability compared to other photosensitizers like hematoporphyrin (B191378). rsc.orgrsc.org Its structure, featuring four sodium carboxylate groups, ensures excellent solubility in aqueous solutions. rsc.org

Studies involving metallated derivatives of DVDMS have provided insights into its stability. For example, Lutetium-containing this compound (Lu-DVDMS) has demonstrated high chemical stability and photostability. rsc.orgx-mol.net In one experiment, the stability of Lu-DVDMS was monitored over two months, and it was also subjected to continuous laser irradiation for 120 minutes, showing its robust nature. rsc.org The use of DVDMS in various in vitro cell culture experiments, which involve dissolving the compound in biological media and incubating it with cells for extended periods (e.g., 24 hours), further attests to its stability in these complex aqueous environments. nih.gov The ability to dissolve it in double-distilled water or phosphate-buffered saline (PBS) for these experiments underscores its compatibility and stability in research media. mdpi.comrsc.org

Cellular and Molecular Mechanisms of Action

Reactive Oxygen Species Generation Pathways

The cornerstone of Sinoporphyrin sodium's therapeutic action is the generation of ROS upon activation. spandidos-publications.compatsnap.com When stimulated by a specific wavelength of light (in PDT) or low-intensity ultrasound (in SDT), the sensitizer (B1316253) transfers energy to molecular oxygen, converting it into highly reactive and cytotoxic species. patsnap.commdpi.com This process of oxidative stress is the initial trigger for the downstream cellular damage. karger.comnih.gov The phototoxic effect induced by this compound can be effectively neutralized by ROS scavengers, confirming the central role of these molecules in its mechanism. spandidos-publications.comkarger.comthno.org

Upon activation by light, this compound efficiently transfers energy to ground-state triplet oxygen, promoting it to the highly reactive singlet state (¹O₂). mdpi.com This singlet oxygen is a potent oxidizing agent that can damage essential cellular components such as lipids, proteins, and nucleic acids, leading to cell death. mdpi.com The high photoactivity of this compound is partly attributed to its superior efficiency in generating singlet oxygen. worldscientific.com

Research has demonstrated that this compound possesses a remarkably high singlet oxygen quantum yield (ΦΔ) of 0.92. worldscientific.com This efficiency is significantly greater than that of other photosensitizers like Photofrin®, contributing to its potent tumoricidal activity. mdpi.comworldscientific.com The combination of a high extinction coefficient at its activation wavelength (630 nm) and a high singlet oxygen quantum yield results in a superior singlet oxygen generation efficiency, allowing for effective cytotoxicity. worldscientific.com

Table 1: Photophysical and Photochemical Properties of this compound
PropertyValueSignificance
Extinction Coefficient (ε) at 630 nm1.84 × 10⁴ M⁻¹·cm⁻¹High light absorption at the therapeutic wavelength. worldscientific.com
Fluorescence Quantum Yield (ΦF)0.026Indicates efficiency of fluorescence emission. worldscientific.com
Triplet State Quantum Yield (ΦT)0.94High efficiency in forming the excited triplet state necessary for ROS generation. worldscientific.com
Singlet Oxygen Quantum Yield (ΦΔ)0.92Extremely high efficiency in producing cytotoxic singlet oxygen. worldscientific.com

In addition to singlet oxygen, therapy mediated by this compound can generate other key ROS, including the superoxide (B77818) anion (˙O₂⁻) and hydroxyl radicals (•OH). researchgate.netnih.gov Notably, during sonodynamic therapy (SDT), this compound has been shown to produce superoxide anions, a process that can occur even under hypoxic (low oxygen) conditions typical of the tumor microenvironment. researchgate.netrsc.org This makes it a promising agent for treating tumors that are resistant to therapies requiring high oxygen levels. researchgate.net

The generation of superoxide anions can initiate a cascade of further ROS production. rsc.org Superoxide can be converted to hydrogen peroxide (H₂O₂), which has also been detected during this compound-mediated SDT. tandfonline.com In the presence of metal ions like iron, hydrogen peroxide can undergo the Fenton reaction to produce the hydroxyl radical (•OH), one of the most reactive and damaging ROS. nih.gov The formation of hydroxyl radicals from singlet oxygen in the presence of biological reducing agents like NADPH has also been observed in photosensitization reactions, suggesting a potential pathway for their generation during PDT. nih.gov

Induction of Programmed Cell Death Pathways

The extensive oxidative damage initiated by ROS triggers cellular signaling cascades that lead to programmed cell death, or apoptosis. researchgate.netkarger.com This is a primary mechanism through which this compound eliminates malignant cells. spandidos-publications.compbkom.eu Apoptosis is a controlled, orderly process of cell suicide that avoids the inflammatory response associated with necrosis, making it a desirable therapeutic outcome. karger.com

Treatment with this compound-mediated PDT or SDT has been consistently shown to induce apoptosis in various cancer cell lines. spandidos-publications.comnih.govijbs.com The induction of apoptosis is evidenced by classic morphological changes, such as chromatin condensation and nuclear fragmentation, as well as by biochemical markers. ijbs.com Studies have confirmed that this compound primarily localizes in the mitochondria of cancer cells, which is a critical organelle for the initiation of the intrinsic apoptotic pathway. nih.govijbs.commdpi.comsigmaaldrich.com This subcellular localization allows the generated ROS to directly damage mitochondrial structures, triggering an effective apoptotic response. nih.govmdpi.com

The intrinsic pathway of apoptosis is heavily reliant on mitochondrial integrity. This compound-mediated therapies initiate this pathway by causing direct mitochondrial damage. nih.govsigmaaldrich.com The ROS generated in close proximity to the mitochondria lead to a dissipation or collapse of the mitochondrial membrane potential (MMP). karger.comresearchgate.net The loss of MMP is a critical early event in apoptosis. karger.com This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. researchgate.netmdpi.com Once in the cytoplasm, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to activate the caspase cascade. pbkom.eu

The release of cytochrome c and the subsequent formation of the apoptosome trigger the activation of a cascade of cysteine-aspartic proteases known as caspases. pbkom.eu This cascade is central to the execution of apoptosis. Studies on this compound have demonstrated the activation of multiple caspases. The activation of initiator caspase-9 is a direct consequence of the mitochondrial pathway. karger.comijbs.com Furthermore, activation of initiator caspase-8 and caspase-10 has also been observed, suggesting potential involvement of the extrinsic (death receptor) pathway as well. researchgate.netkarger.com

Ultimately, these initiator caspases converge to activate the key executioner caspase, caspase-3. spandidos-publications.comijbs.com The cleavage and activation of caspase-3 are consistently reported as hallmarks of apoptosis induced by this compound. researchgate.netspandidos-publications.comkarger.comijbs.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the biochemical and morphological changes characteristic of apoptosis. jacc.org The process is also regulated by the Bcl-2 family of proteins, with therapy causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting the mitochondrial-mediated cell death pathway. researchgate.netijbs.comresearchgate.net The critical role of this cascade is confirmed by experiments showing that pan-caspase inhibitors can significantly reduce the apoptosis induced by this compound. karger.com

Table 2: Key Proteins Modulated by this compound-Mediated Therapy in Apoptosis Induction
ProteinFamily/RoleObserved ChangeReference
Bcl-2Anti-apoptoticDownregulated researchgate.netkarger.comresearchgate.net
BaxPro-apoptoticUpregulated researchgate.netijbs.comresearchgate.net
Cytochrome cApoptosome componentReleased from mitochondria researchgate.netmdpi.com
Caspase-9Initiator CaspaseActivated/Cleaved karger.comijbs.com
Caspase-8Initiator CaspaseActivated/Cleaved karger.com
Caspase-10Initiator CaspaseActivated/Cleaved karger.com
Caspase-3Executioner CaspaseActivated/Cleaved researchgate.netspandidos-publications.comkarger.comresearchgate.netjacc.org

Apoptosis Induction

Regulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

A key mechanism through which this compound-mediated therapies induce cancer cell death is the modulation of the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family.

Studies have consistently demonstrated that treatment with this compound, in combination with light or ultrasound, leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. patsnap.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. nih.gov The Bcl-2 family of proteins primarily governs the intrinsic pathway of apoptosis by controlling the permeability of the mitochondrial outer membrane. frontiersin.orgmdpi.com An increase in the Bax/Bcl-2 ratio facilitates the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing programmed cell death. nih.govfrontiersin.org

In human colorectal cancer cells (HCT116), this compound-mediated PDT was found to significantly increase the expression of Bax and cleaved caspase-3, while decreasing the levels of Bcl-2, caspase-9, and caspase-3. nih.gov Similarly, in oral squamous cell carcinoma cells, sonodynamic therapy with this compound resulted in the upregulation of Bax and downregulation of Bcl-2. patsnap.com Furthermore, in small cell lung cancer cells, a decrease in Bcl-2 levels was observed following treatment. karger.com This consistent pattern of Bax upregulation and Bcl-2 downregulation across different cancer cell lines highlights a fundamental mechanism of action for this compound.

Table 1: Effect of this compound-Mediated Therapies on Apoptosis-Related Proteins

Cell LineTherapyUpregulated ProteinsDownregulated ProteinsReference
HCT116 (Colorectal Cancer)PDTBax, Cleaved Caspase-3Bcl-2, Caspase-9, Caspase-3 nih.gov
SCC-154 (Oral Squamous Cell Carcinoma)SDTBaxBcl-2 patsnap.com
H446 (Small Cell Lung Cancer)SDTCleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9Bcl-2 karger.com
U-118 MG (Glioma)PDT & SDTCleaved Caspase-3Bcl-xL nih.gov
Eca-109 (Esophageal Cancer)PDTBax- mdpi.com

Autophagy Induction and Associated Molecular Events

Beyond apoptosis, this compound also triggers autophagy, a cellular self-degradation process. The role of autophagy in the context of this compound-mediated therapies is complex, sometimes promoting cell death and other times acting as a survival mechanism. nih.gov

Autophagy-Dependent Ferroptosis Mechanisms

Recent research has unveiled a fascinating interplay between autophagy and another form of regulated cell death known as ferroptosis, in the context of this compound treatment. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. ijbs.com

In a novel drug delivery system for pancreatic cancer, this compound, released from nanocages under ultrasound irradiation, induced the generation of ROS. patsnap.comresearchgate.netnih.gov This ROS production activated the mitochondrial transition pore, leading to calcium release and endoplasmic reticulum stress. patsnap.comresearchgate.netnih.gov These events, in turn, activated microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagy, promoting lysosomal autophagy. patsnap.comresearchgate.netnih.gov Crucially, this process also induced autophagy-dependent ferroptosis, a mechanism facilitated by the upregulation of Nuclear Receptor Coactivator 4 (NCOA4). patsnap.comresearchgate.netnih.gov This intricate cascade highlights a novel mechanism by which this compound can overcome chemoresistance in cancer cells. patsnap.comresearchgate.netnih.gov

LC3 Activation and Autophagosome Formation

A hallmark of autophagy is the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated form (LC3-II), which is then recruited to the membranes of forming autophagosomes. nih.govfrontiersin.org Multiple studies have confirmed that this compound-mediated PDT and SDT induce this critical step.

In human colorectal cancer cells, DVDMS-PDT led to a time-dependent increase in the levels of LC3-II and ATG7, another key autophagy-related protein, while the levels of p62, a protein degraded by autophagy, decreased. ijbs.com The formation of autophagic vacuoles, visualized by monodansylcadaverine (MDC) staining, further confirmed the induction of autophagy. ijbs.com Similarly, in human gastric cancer cells, a novel 450-nm laser-mediated PDT with this compound induced a significant autophagy flux, as evidenced by LC3 conversion and turnover assays. researchgate.net In glioma cells, while both PDT and SDT with this compound decreased p62 levels, only PDT significantly promoted the conversion of LC3-I to LC3-II. nih.gov This suggests that the specific mechanisms of autophagy induction may differ between PDT and SDT. nih.gov

Necrotic Cell Death Contributions

In addition to the more regulated processes of apoptosis and autophagy, this compound-mediated therapies can also induce necrosis, a form of cell death characterized by cell swelling and membrane rupture. patsnap.com Necrosis is often observed under conditions of high therapeutic intensity. ijbs.com

In studies on human colon cancer cells, sonodynamic therapy with this compound led to a significant increase in both apoptotic and necrotic cell populations. d-nb.info The addition of microbubbles to the SDT treatment further enhanced the rate of necrosis. ijbs.com This suggests that the mechanical stress induced by ultrasound, amplified by microbubbles, can cause direct physical damage to the cell membrane, leading to necrotic cell death. nih.govijbs.com The localization of the photosensitizer can also influence the mode of cell death; photosensitizers localized to the plasma membrane are more likely to cause necrosis. ijbs.com

Intracellular Targeting and Subcellular Localization Studies

The efficacy and specific cellular responses to this compound are heavily dependent on its accumulation within particular cellular compartments.

Mitochondrial Accumulation and Functional Impairment

A predominant target for this compound is the mitochondria. researchgate.netnih.govnih.gov Confocal microscopy studies have repeatedly shown that this compound primarily localizes within the mitochondria of various cancer cell lines, including esophageal squamous cell carcinoma (ECA-109) and oral squamous cell carcinoma (SCC-154) cells. nih.govpatsnap.com This mitochondrial accumulation is a key determinant of its therapeutic effect, as mitochondria are central to both cellular metabolism and the intrinsic apoptotic pathway. nih.govmdpi.com

Upon activation by light or ultrasound, the mitochondrially-localized this compound generates high concentrations of ROS in close proximity to this vital organelle. thno.orgnih.gov This localized oxidative stress leads to severe mitochondrial damage, including mitochondrial swelling and a loss of the mitochondrial membrane potential. patsnap.commdpi.com The disruption of mitochondrial integrity triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the caspase cascade and culminating in apoptosis. nih.gov This process is often referred to as mitochondria-dependent apoptosis and is considered a primary mechanism of cell death induced by this compound. nih.govijbs.com

Table 2: Subcellular Localization of this compound

Cell LinePrimary LocalizationSecondary LocalizationReference
ECA-109 (Esophageal Cancer)Mitochondria- nih.gov
SCC-154 (Oral Squamous Cell Carcinoma)MitochondriaLysosomes patsnap.com
Various Cell LinesMitochondria- nih.gov
4T1 (Breast Cancer)Endosomes/Lysosomes (with serum)Mitochondria (serum-free) thno.org
HCT116 & RKO (Colon Cancer)Cytoplasm- d-nb.info

Lysosomal Distribution and Effects

This compound (also known as DVDMS) demonstrates a significant interaction with lysosomes, a key organelle in cellular degradation and signaling processes. Studies have shown that DVDMS can localize within lysosomes in certain cell types and conditions. In oral squamous carcinoma SCC-154 cells, DVDMS was found to primarily accumulate within both the mitochondria and lysosomes. patsnap.com Similarly, when formulated into exosome-based nanosonosensitizers (EXO-DVDMS), the compound is taken up by cells via endocytosis and localizes in endo/lysosomes. thno.org

The acidic environment of the lysosome (pH 4.5-5.0) can be a critical factor in the compound's therapeutic action. thno.org For exosome-delivered DVDMS, the low pH within the lysosome helps trigger the release and relocation of the compound. thno.org This relocalization from lysosomes to other cellular compartments, such as the cytoplasm and mitochondria, is a key step in initiating cell death pathways. thno.org The activation of DVDMS can lead to the formation of autolysosomes, which are hybrid organelles formed by the fusion of an autophagosome and a lysosome, indicating an induction of the autophagic process. patsnap.com Furthermore, reactive oxygen species (ROS) generated by activated DVDMS can cause damage to lysosomes, potentially inducing autophagy or ferroptosis. ijbs.com

Cytoplasmic Localization Patterns

The primary site of cytoplasmic accumulation for this compound is the mitochondria. nih.govnih.govijbs.com This localization is a critical determinant of its mechanism of action, as the proximity of the photosensitizer to vital cellular machinery dictates the primary targets of photodamage. In human esophageal cancer ECA-109 cells, DVDMS was observed to be mainly located in the mitochondria. nih.gov This mitochondrial targeting is consistent across several cell lines and is thought to be a key reason for its effectiveness in inducing apoptosis. ijbs.com

While mitochondria are the principal target, DVDMS is also found more generally within the cytoplasm. nih.gov When loaded into exosomes, DVDMS that is initially endocytosed by lysosomes can be relocated to the cytoplasm and mitochondria, particularly following ultrasound stimulation. thno.org The localization within the cytoplasm allows the ROS generated upon activation to damage various components, including the nuclear factor kappa B (NFĸB) pathway, which can trigger apoptosis. mdpi.com

Table 1: Subcellular Localization of this compound (DVDMS) in Various Cancer Cell Lines

Cell LinePrimary Localization Site(s)Reference
Oral Squamous Carcinoma (SCC-154)Mitochondria, Lysosomes patsnap.com
Esophageal Cancer (ECA-109)Mitochondria nih.gov
Colorectal Cancer (CX-1)Endoplasmic Reticulum, Mitochondria nih.gov
Breast Cancer (4T1)Endo/lysosomes (when formulated as EXO-DVDMS) thno.org

Cellular Component Interactions and Damage

DNA Damage and Repair Pathway Modulation

Activation of this compound through photodynamic or sonodynamic therapy leads to significant DNA damage. nih.gov The generation of ROS is the primary driver of this damage. rsc.org Studies in human glioma U373 cells have shown that DVDMS-mediated sonodynamic therapy (SDT) results in DNA fragmentation and the formation of DNA double-strand breaks (DSBs). rsc.org These DSBs are particularly challenging for cellular self-repair mechanisms, which can aggravate apoptosis and inhibit the invasive growth of cancer cells. rsc.org

The impact on DNA is also evident through the modulation of proteins involved in DNA replication and repair. For instance, Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, is significantly suppressed following DVDMS-mediated therapy. nih.gov This suppression can inhibit cancer cell proliferation. nih.gov Agarose gel electrophoresis has visually confirmed that DVDMS-SDT causes DNA tailing and degradation in a dose-dependent manner, indicating severe disruption of the DNA structure. researchgate.net

Endoplasmic Reticulum Stress Induction

This compound-mediated therapy can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis. In colorectal cancer CX-1 cells, DVDMS was found to accumulate in the ER, and its activation via photodynamic therapy (PDT) induced apoptosis through elevated ER stress. nih.gov

A mechanistic cascade has been described where ROS generated by DVDMS activates the mitochondrial transition pore (MPTP), leading to a release of calcium ions (Ca2+). patsnap.com This event, in turn, induces ER stress. patsnap.com The induction of ER stress is a key step that can trigger multiple downstream pathways, including apoptosis and autophagy. mdpi.comnih.gov Specifically, in CX-1 cells, DVDMS-PDT was shown to activate the PERK/ATF4/CHOP/caspase cascade pathway, a major signaling axis of the unfolded protein response that is triggered by ER stress. nih.gov

Cytoskeletal Reorganization (e.g., F-actin Filaments)

The cellular cytoskeleton, particularly filamentous actin (F-actin), is a significant target of this compound-mediated therapy. Multiple studies have documented that DVDMS activation leads to the collapse and disorganization of the F-actin cytoskeleton. thno.orgtargetmol.commedkoo.com In untreated cells, F-actin filaments are typically well-defined and distributed evenly throughout the cytoplasm. thno.org However, following DVDMS-PDT, these filaments become disorganized and can even disappear completely at higher light doses. thno.org

This collapse of the F-actin network is directly linked to the inhibition of cancer cell migration and invasion. thno.orgtargetmol.com The structural integrity provided by F-actin is essential for cell motility, and its disruption impairs the cell's ability to move. thno.org In breast cancer cell lines like MDA-MB-231 and 4T1, the disorganization of actin filaments was observed in a dose-dependent manner and was suggested as a key mechanism behind the observed reduction in cell migration. thno.orgresearchgate.net

Modulation of Cellular Signaling Pathways

This compound-mediated therapy exerts its effects by modulating a wide array of cellular signaling pathways, primarily through the generation of ROS. These pathways govern critical cellular processes such as apoptosis, autophagy, and cell survival.

Apoptosis and Survival Pathways:

Bcl-2 Family: A common effect is the modulation of the Bcl-2 family of proteins, which regulate mitochondrial-dependent apoptosis. DVDMS-based therapy consistently leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. patsnap.comijbs.com

Caspase Activation: The therapy activates the caspase cascade, a hallmark of apoptosis. This includes the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. ijbs.compbkom.eu

p53 Pathway: In hepatocellular carcinoma, DVDMS-based SDT was found to activate the p53/caspase 3 axis as a primary mechanism of apoptosis. pbkom.eu

PI3K/Akt/mTOR Pathway: This crucial survival pathway is often inhibited. In gastric cancer, DVDMS-PDT was shown to induce autophagy through the regulation of the ROS/PI3K/Akt/mTOR signaling pathway. researchgate.net

RIP3 Expression: In small cell lung cancer cells, DVDMS-SDT was found to inhibit the expression of RIP3, a key protein in necroptosis, while inducing apoptosis. karger.com

Stress Response and Other Pathways:

MAPK Pathways: DVDMS-PDT can activate mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress and can lead to apoptosis. mdpi.commdpi.com

Heme Oxygenase 1 (HO-1): Upregulation of the stress-response protein HO-1 has also been observed. mdpi.commdpi.com

NFĸB Pathway: When localized in the cytoplasm, DVDMS can damage the NFĸB pathway, contributing to cell death. mdpi.com

PEDF/HIF-1α/MMP Signaling: In the context of atherosclerosis, DVDMS-SDT was shown to modulate the caspase 3-PEDF/HIF-1α-MMP-2/MMP-9 signaling cascade in macrophages. plos.org

Table 2: Key Cellular Signaling Pathways Modulated by this compound (DVDMS)

Signaling PathwayEffect of DVDMS TherapyDownstream ConsequenceReference
Bcl-2 Family (Bax/Bcl-2 ratio)Increased RatioInduction of mitochondrial apoptosis patsnap.comijbs.com
p53/Caspase-3 AxisActivationInduction of apoptosis pbkom.eu
PI3K/Akt/mTORInhibitionInduction of autophagy researchgate.net
MAPK (p38, JNK)ActivationInduction of apoptosis mdpi.commdpi.com
PERK/ATF4/CHOP CascadeActivationER stress-induced apoptosis nih.gov
RIP3InhibitionInhibition of necroptosis karger.com

PI3K/AKT/mTOR Pathway Regulation

This compound-mediated PDT and SDT have been shown to significantly inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.govspandidos-publications.com This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. spandidos-publications.com

Studies have demonstrated that treatment with this compound, followed by activation with either light or ultrasound, leads to a reduction in the phosphorylation levels of key components of this pathway, including PI3K, AKT, and mTOR. spandidos-publications.com This inhibition is largely mediated by the generation of ROS. nih.govspandidos-publications.com The ROS scavenger N-acetyl-L-cysteine (NAC) has been shown to reverse the inhibitory effects on the PI3K/AKT/mTOR pathway, confirming the central role of oxidative stress in this process. nih.govnih.gov The suppression of this pathway contributes to the induction of autophagy and apoptosis in cancer cells. nih.govspandidos-publications.comresearchgate.net

Specifically, in glioma cells, both PDT and SDT with this compound led to a more significant inhibition of the phosphorylation of PI3K, AKT, mTOR, p70s6K, rps6, and eIF4E compared to treatment with the sensitizer alone. spandidos-publications.com In gastric cancer cells, 450-nm laser-mediated PDT with this compound induced autophagy by producing ROS and inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov

Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Components

TherapyCancer TypePathway ComponentEffectReference
PDT and SDTGliomap-PI3K, p-AKT, p-mTORSignificantly Inhibited spandidos-publications.com
PDTGastric CancerPI3K/Akt/mTORInhibited nih.gov
PDT and SDTGliomap-p70s6K, p-rps6, p-eIF4ESignificantly Inhibited spandidos-publications.com
PDT and SDTGliomap-4EBP-1Significantly Increased spandidos-publications.com

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in the anticancer mechanism of this compound. STAT3 is a transcription factor that, when activated, promotes tumor cell proliferation, survival, and angiogenesis. karger.com Research has shown that this compound-mediated SDT can influence the activation of STAT3. karger.com In human small cell lung cancer H446 cells, western blot analysis was used to explore the activation of cell signaling proteins, including STAT3, following DVDMS-SDT. karger.com While the study focused on the induction of apoptosis and inhibition of RIP3, it also monitored the status of STAT3, indicating its relevance in the signaling cascades affected by this therapy. karger.com Furthermore, other studies have linked the activation of STAT3 to pathways that can be suppressed by autophagy, a process induced by this compound-based therapies. researchgate.net

MAP Kinase Pathway Involvement (e.g., p38-MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the p38-MAPK pathway, are significantly involved in the cellular response to this compound-mediated therapies. dovepress.com The p38-MAPK pathway is a stress-activated pathway that can lead to apoptosis, regulation of cytokine production, and cytoskeletal reorganization. nih.gov

In esophageal cancer ECA-109 cells, this compound-mediated SDT was found to increase the level of phosphorylated p38-MAPK. dovepress.com This activation was linked to the generation of ROS and was a key factor in the induction of apoptosis. dovepress.com The study demonstrated a significant increase in the ratio of phospho-p38 MAPK to β-actin in the SDT group, an effect that was reversed by the ROS scavenger N-acetylcysteine. dovepress.com This indicates that the activation of the p38-MAPK pathway is a crucial downstream event of the oxidative stress induced by this compound-based SDT.

Role of Nuclear Receptor Coactivator 4 (NCOA4)

Recent findings have implicated Nuclear Receptor Coactivator 4 (NCOA4) in the mechanism of action of this compound, particularly in the context of sonodynamic therapy. NCOA4 is a cargo receptor that plays a crucial role in ferritinophagy, the autophagic degradation of ferritin, which is central to iron homeostasis. wikipedia.orguniprot.org

In a novel drug delivery system for pancreatic cancer, this compound was released from nanocages and, upon ultrasound irradiation, generated ROS. researchgate.netnih.gov This process induced autophagy-dependent ferroptosis, a form of iron-dependent cell death, which was aided by the upregulation of NCOA4. researchgate.netnih.gov The upregulation of NCOA4 facilitates the autophagic degradation of ferritin, leading to an increase in intracellular iron levels and subsequent ferroptosis, thereby enhancing the sensitivity of cancer cells to therapy. researchgate.netnih.gov

Cell Cycle Regulatory Protein Modulation

Studies have shown that DVDMS-PDT can reduce the levels of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. researchgate.netnih.gov Additionally, the anti-apoptotic protein Bcl-xL is downregulated following both PDT and SDT with this compound in glioma cells. nih.gov

Furthermore, this compound-mediated SDT has been observed to cause cell cycle arrest by decreasing the protein levels of Cyclin-dependent kinase 1 (CDK1) and Cyclin B1. researchgate.net These two proteins form a complex that is essential for the G2/M transition in the cell cycle. nih.gov Concurrently, the levels of the CDK inhibitors p21 and p27 are increased, which further contributes to halting the cell cycle. researchgate.net The p21 protein can inhibit the activity of the Cyclin B1-Cdk1 complex, preventing entry into mitosis. nih.gov

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound

TherapyProteinEffectCellular OutcomeReference
PDTPCNADecreasedInhibition of cell proliferation researchgate.netnih.gov
PDT and SDTBcl-xLDecreasedPromotion of apoptosis nih.gov
SDTCDK1DecreasedCell cycle arrest researchgate.net
SDTCyclin B1DecreasedCell cycle arrest researchgate.net
SDTp21IncreasedCell cycle arrest researchgate.net
SDTp27IncreasedCell cycle arrest researchgate.net

Receptor-Interacting Protein Kinase 3 (RIP3) Expression Alterations

This compound-mediated sonodynamic therapy has been shown to alter the expression of Receptor-Interacting Protein Kinase 3 (RIP3). karger.comresearchgate.net RIP3 is a key regulator of necroptosis, a form of programmed necrosis. mdpi.comuniprot.org

In a study using the human small cell lung cancer H446 cell line, DVDMS-SDT was found to inhibit the expression of RIP3. karger.comresearchgate.net This decrease in RIP3 levels was associated with the induction of apoptosis. karger.com The sonotoxic effect, including the change in RIP3 expression, was mediated by ROS and could be diminished by a ROS scavenger. researchgate.net This suggests that the downregulation of RIP3 is part of the apoptotic pathway triggered by the oxidative stress generated during SDT with this compound. karger.comresearchgate.net

Preclinical Efficacy Studies in in Vitro and in Vivo Models

In Vitro Studies on Diverse Cell Lines

Inhibition of Cell Proliferation and Viability

The phototoxic effects of Sinoporphyrin sodium have been demonstrated across a range of cancer cell lines. In human breast cancer MDA-MB-231 cells, this compound-mediated PDT (DVDMS-PDT) has been shown to significantly suppress cell proliferation. nih.gov Similarly, studies on the highly metastatic 4T1 breast cancer cell line revealed that DVDMS-PDT elicits a potent phototoxic effect, significantly decreasing tumor cell survival in a light-dose-dependent manner. thno.orgnih.gov For instance, in 4T1 cells treated with 4 µM of DVDMS, cell viability was reduced to 79.31%, 54.88%, and 33.91% with light doses of 1.43, 4.29, and 7.15 J/cm², respectively. thno.org

The inhibitory effects on cell proliferation are not limited to breast cancer. In human glioma U-118 MG and melanoma A375 cells, DVDMS-PDT demonstrated significant killing effects, reducing cell viability to 26.4% and 6.0%, respectively, while light or DVDMS alone had minimal impact. mdpi.com Furthermore, a study on various human cancer cell lines, including hepatoma, colorectal cancer, lung cancer, and others, showed that DVDMS-PDT effectively inhibited cell viability. nih.gov The IC₅₀ values for DVDMS-PDT in these cancer cell lines ranged from 0.1 µg/mL to 0.8 µg/mL. nih.gov Colony formation assays have further corroborated these findings, showing a significant reduction in the long-term proliferative potential of cancer cells following DVDMS-PDT treatment. thno.orgijbs.com For example, in HCT116 colorectal cancer cells, DVDMS-PDT demonstrated a stronger inhibitory effect on colony formation compared to Photofrin-mediated PDT. ijbs.com

Cell LineTreatmentKey FindingsReference
4T1 (Breast Cancer)DVDMS-PDTLight-dose dependent decrease in cell viability. thno.org
MDA-MB-231 (Breast Cancer)DVDMS-PDTSignificant suppression of cell proliferation. nih.gov
U-118 MG (Glioma)DVDMS-PDTCell viability reduced to 26.4%. mdpi.com
A375 (Melanoma)DVDMS-PDTCell viability reduced to 6.0%. mdpi.com
HCT116 (Colorectal Cancer)DVDMS-PDTStronger inhibition of colony formation than Photofrin-PDT. ijbs.com

Suppression of Cell Migration and Invasion

This compound-mediated PDT has been shown to effectively inhibit the migratory and invasive capabilities of cancer cells. thno.org In studies using the highly metastatic 4T1 breast cancer cell line, DVDMS-PDT significantly inhibited cell migration in both scratch wound-healing and transwell assays in a dose-dependent manner. thno.orgnih.gov For instance, in a transwell assay, DVDMS-PDT with light doses of 1.43, 4.29, and 7.15 J/cm² resulted in 36.83%, 54.57%, and 70.89% decreases in cell migration, respectively. thno.org The inhibitory effect of DVDMS-PDT on cell migration is linked to the collapse of the F-actin network within the cells. thno.org

Similar findings have been reported in human breast cancer MDA-MB-231 cells, where DVDMS-PDT triggered the collapse of F-actin filaments and inhibited cell migration. nih.govtargetmol.com This suggests that the disruption of the cellular cytoskeleton is a key mechanism through which DVDMS-PDT impairs cancer cell motility. thno.orgnih.gov

Cell LineAssayKey FindingsReference
4T1 (Breast Cancer)Scratch Wound-Healing & TranswellDose-dependent inhibition of cell migration. thno.org
MDA-MB-231 (Breast Cancer)Scratch & TranswellInhibited cell migration associated with F-actin collapse. nih.gov

Comparative Efficacy Assessments with Other Photosensitizers (e.g., Photofrin, Hematoporphyrin (B191378), Protoporphyrin IX)

Multiple studies have consistently demonstrated the superior efficacy of this compound compared to other established photosensitizers. thno.orgijbs.commdpi.com

When compared with Photofrin , the most widely used photosensitizer in clinical PDT, DVDMS-PDT exhibited a significantly greater decrease in the viability of 4T1 breast cancer cells. thno.org In colony formation assays, DVDMS-PDT also showed a more potent inhibition compared to Photofrin-PDT. thno.org In HCT116 colorectal cancer cells, DVDMS-PDT demonstrated better antitumor efficiency than Photofrin-mediated PDT both in vitro and in vivo. ijbs.com Furthermore, in a study involving eleven human cancer cell lines, the IC₅₀ values for DVDMS-PDT (0.1 µg/mL to 0.8 µg/mL) were consistently lower than those for Photofrin-PDT (0.3 µg/mL to 5.5 µg/mL) under the same irradiation conditions, indicating higher potency. nih.gov

In comparison to Hematoporphyrin and Protoporphyrin IX , this compound has shown a higher autofluorescence intensity and singlet oxygen production efficiency. dovepress.comnih.gov This suggests that DVDMS could be more effective in generating the cytotoxic reactive oxygen species necessary for photodynamic action. dovepress.comnih.gov Studies on ECA-109 esophageal cancer cells revealed that DVDMS-mediated sonodynamic therapy (a related modality using ultrasound) was more cytotoxic than that mediated by hematoporphyrin. dovepress.comnih.gov Additionally, in sonodynamic therapy, DVDMS was found to be superior to Protoporphyrin IX and hematoporphyrin monomethyl ether in generating superoxide (B77818) anions, particularly in hypoxic environments. rsc.org

Comparative PhotosensitizerCell Line/ModelKey Comparative FindingsReference
Photofrin4T1 (Breast Cancer)DVDMS-PDT showed a greater decrease in cell viability and colony formation. thno.org
PhotofrinHCT116 (Colorectal Cancer)DVDMS-PDT had better antitumor efficiency in vitro and in vivo. ijbs.com
PhotofrinVarious Cancer Cell LinesDVDMS-PDT had lower IC₅₀ values (0.1-0.8 µg/mL vs 0.3-5.5 µg/mL). nih.gov
Hematoporphyrin, Protoporphyrin IXECA-109 (Esophageal Cancer)DVDMS showed higher autofluorescence and singlet oxygen production. dovepress.comnih.gov

In Vivo Xenograft Model Research

Tumor Growth Inhibition Studies

In vivo studies using xenograft models have consistently validated the potent antitumor effects of this compound-mediated PDT. In a 4T1 murine breast cancer xenograft model, DVDMS-PDT significantly inhibited tumor growth and prolonged the survival time of the tumor-bearing mice. thno.orgnih.govnih.gov The therapeutic response using 2 mg/kg of DVDMS was found to be stronger than that of 10 mg/kg of Photofrin with the same light irradiation. thno.org

Similar results have been observed in other cancer models. In esophageal carcinoma and hepatoma xenograft models, 2 mg/kg of DVDMS-PDT achieved a tumor weight inhibition ratio of approximately 90%, which was comparable to the effect of 20 mg/kg of Photofrin-PDT. nih.govmdpi.com In a human colorectal cancer xenograft model, DVDMS-PDT also demonstrated better antitumor efficiency than Photofrin-PDT, with a combination of DVDMS-PDT and the autophagy inhibitor chloroquine (B1663885) leading to the complete disappearance of visible tumors. ijbs.com Furthermore, in a glioma xenograft model, both DVDMS-PDT and DVDMS-mediated sonodynamic therapy (SDT) significantly inhibited tumor development. nih.gov

Studies have also explored different treatment regimens to optimize the therapeutic effect. One study found that a single injection of DVDMS followed by repeated light exposure was more effective at inhibiting tumor growth, angiogenesis, and metastasis in a breast cancer xenograft model compared to multiple injections with single light exposures. researchgate.netnih.gov

Xenograft ModelTreatmentKey FindingsReference
4T1 Breast CancerDVDMS-PDTSignificantly inhibited tumor growth and prolonged survival; more effective than Photofrin-PDT. thno.orgnih.gov
Esophageal Carcinoma & HepatomaDVDMS-PDT~90% tumor weight inhibition, comparable to a 10-fold higher dose of Photofrin. nih.govmdpi.com
Colorectal CancerDVDMS-PDTBetter antitumor efficiency than Photofrin-PDT; complete tumor regression with chloroquine. ijbs.com
GliomaDVDMS-PDT & SDTSignificant inhibition of tumor development. nih.gov

Investigation of Systemic Biological Responses in Animal Models

Beyond direct tumor ablation, research indicates that this compound-mediated therapies can elicit systemic biological responses, including the induction of an antitumor immune response. Photodynamic therapy is known to induce immunogenic cell death, which can lead to a systemic anti-tumor immune response. termedia.pl In a colorectal cancer model, the combination of DVDMS-derived PDT and oxaliplatin (B1677828) was shown to elicit a systemic anti-tumor immune response in vivo. termedia.pl

Furthermore, immunohistochemical analysis of tumors treated with DVDMS-PDT has revealed a significant downregulation of proliferation markers like PCNA, indicating an in vivo inhibition of cell proliferation. thno.org The tissue damage in the DVDMS-PDT group was also more extensive compared to the Photofrin-PDT treated group. thno.org Importantly, in these preclinical studies, no obvious effects on the body weight of the treated mice or other significant side effects were observed, suggesting a favorable safety profile for DVDMS. researchgate.netnih.gov

Application in Non-Oncological Research Models

This compound (also known as DVDMS) has demonstrated significant potential beyond oncology, with preclinical studies exploring its efficacy in various non-neoplastic models. Its application in photodynamic therapy extends to antimicrobial and anti-inflammatory research.

Photodynamic Antimicrobial Chemotherapy (PACT) for Bacterial Pathogens

Photodynamic antimicrobial chemotherapy (PACT) is an emerging alternative for inactivating pathogenic bacteria, leveraging a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill microorganisms. nih.govfrontiersin.org this compound has been investigated as a photosensitizer in PACT due to its high water solubility and significant singlet oxygen yield. frontiersin.org The fundamental mechanism of PACT involves the photosensitizer, upon light absorption, transitioning to an excited triplet state which then transfers energy to molecular oxygen, creating ROS. frontiersin.org These highly reactive species are responsible for inducing bacterial cell death. frontiersin.org

Preclinical in vitro studies have demonstrated the effectiveness of this compound-mediated PACT. For instance, light-activated DVDMS was found to enhance intracellular ROS levels, which significantly induced cell death and markedly damaged Staphylococcus aureus. nih.govdovepress.com The bactericidal effect is dependent on both the concentration of this compound and the dose of light administered. nih.govdovepress.com Studies have also shown that PACT can effectively eliminate a wide spectrum of bacteria. frontiersin.org Research on S. aureus planktonic cultures has shown the efficacy of this compound in this application. medkoo.com The non-specific, radical-based killing mechanism of PACT suggests it could be used repeatedly without the significant development of resistance. mdpi.com

PACT for Bacterial Pathogens: Research Findings
Bacterial Strain Staphylococcus aureus
Key Findings * this compound-PACT effectively killed S. aureus proliferation. nih.govnih.gov

The treatment significantly enhanced intracellular Reactive Oxygen Species (ROS) levels. nih.govnih.gov

It caused marked damage to S. aureus cells. nih.govdovepress.com

The bactericidal effect was found to be dependent on both the photosensitizer and light dose. nih.govdovepress.com | | References | nih.gov, nih.gov, dovepress.com |

Studies on Multidrug-Resistant Bacterial Strains

A significant area of PACT research is its application against multidrug-resistant (MDR) bacteria, a growing global health concern. nih.govrsc.org Studies have shown that both antibiotic-sensitive and -resistant bacterial strains can be successfully photoinactivated by PACT, with the advantage that repeated application does not appear to induce resistance. nih.govdovepress.com

The efficacy of this compound-mediated PACT has been evaluated against MDR Staphylococcus aureus (S. aureus) in vitro and in vivo. nih.govresearchgate.net Research demonstrated that this compound-PACT effectively killed MDR S. aureus proliferation. nih.govresearchgate.net A study achieved a 4 log₁₀ reduction in colony-forming units (CFU) for MDR S. aureus. nih.govdovepress.com The mechanism involves the generation of abundant ROS and an increase in bacterial cell membrane permeability. nih.govnih.gov

While this compound-PACT is effective against Gram-positive organisms, its penetration into Gram-negative bacteria is limited by their outer membrane. rsc.org To overcome this, researchers have developed strategies such as using cationic lipid-mediated nano-delivery systems. rsc.org A study optimizing a cationic DVDMS-liposome (CDL) demonstrated improved cellular uptake in Gram-negative Pseudomonas aeruginosa and its multidrug-resistant strain. rsc.org This CDL-PACT approach resulted in bacterial death and was accompanied by decreased expression of virulence factor-related genes. rsc.org

PACT for Multidrug-Resistant Bacteria: Research Findings
Bacterial Strain Multidrug-Resistant (MDR) Staphylococcus aureus
Key Findings * Effectively killed MDR S. aureus proliferation in vitro and in vivo. nih.govresearchgate.net

Achieved a 4 log₁₀ reduction in colony-forming units (CFU). nih.govdovepress.com

Increased intracellular ROS and damaged the bacterial cell membrane. nih.govdovepress.com

Does not seem to induce the selection of resistant strains after repeated photosensitization. nih.govdovepress.com | | References | nih.gov, researchgate.net, dovepress.com | | Bacterial Strain | Pseudomonas aeruginosa (including MDR strain) | | Key Findings | * Poor penetration of this compound into Gram-negative bacterial cell membranes limits efficacy. rsc.org

Cationic liposome (B1194612) delivery (CDL) promoted enrichment of the photosensitizer in Gram-negative bacteria. rsc.org

CDL-PACT produced ROS, caused bacterial death, and decreased expression of virulence factor-related genes. rsc.org | | References | rsc.org |

Research in Inflammatory Conditions or Other Non-Neoplastic Models

The application of this compound has been explored in preclinical models of inflammatory conditions, particularly in the context of infected wounds and atherosclerosis. nih.govnih.gov

In in vivo burn infection models using both S. aureus and MDR S. aureus, this compound-PACT not only showed significant bactericidal activity but also promoted wound healing. nih.govnih.gov During the healing process, treatment was associated with higher expression of regenerative factors such as basic fibroblast growth factor (bFGF), transforming growth factor-beta 1 (TGF-β1), and vascular endothelial growth factor (VEGF). nih.govnih.gov Concurrently, the treatment inhibited the secretion of pro-inflammatory factors. nih.govnih.gov In a P. aeruginosa-infected burn model, a cationic liposome formulation of this compound (CDL-PACT) also led to satisfactory bacterial eradication and accelerated wound healing. rsc.org This was accompanied by increased levels of bFGF, VEGF, and TGF-β1, and reduced levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rsc.org

In a different non-neoplastic model, this compound-mediated sonodynamic therapy (SDT), which uses ultrasound instead of light, was studied in rabbits with advanced atherosclerotic plaques. nih.gov Three days after treatment, macrophage efferocytosis (the clearance of apoptotic cells) was significantly enhanced, while local inflammation in the atherosclerotic lesions was attenuated. nih.gov Longer-term analysis showed that the treatment inhibited the progression of atherosclerosis, reduced macrophage content, and increased smooth muscle cell content in the plaques. nih.gov Mechanistically, the therapy was found to reduce the expression of the anti-phagocytic molecule CD47 in foam cells. nih.gov

This compound in Non-Neoplastic Models: Research Findings
Model Burn wound infection (S. aureus, MDR S. aureus, P. aeruginosa)
Key Findings * Promoted wound healing and reduced skin-tissue bacteria. nih.govrsc.org

Increased expression of regenerative factors (bFGF, VEGF, TGF-β1). nih.govrsc.org

Inhibited secretion of or reduced levels of pro-inflammatory factors (TNF-α, IL-6). nih.govrsc.org | | References | nih.gov, rsc.org | | Model | Rabbit model of Atherosclerosis (via Sonodynamic Therapy) | | Key Findings | * Enhanced macrophage efferocytosis and attenuated local inflammation. nih.gov

Inhibited the progression of atherosclerosis. nih.gov

Reduced macrophage content and increased smooth muscle cell content in plaques. nih.gov

Reduced expression of the anti-phagocytic molecule CD47. nih.gov | | References | nih.gov |

Advanced Delivery Systems and Methodological Innovations in Sinoporphyrin Sodium Research

Nanomaterial-Based Delivery Systems for Enhanced Research Performance

Nanoparticles have been extensively designed and utilized to load Sinoporphyrin sodium, aiming to enhance cellular uptake and improve the antitumor efficacy of both PDT and SDT. frontiersin.orgnih.gov These nanocarriers can leverage the enhanced permeability and retention (EPR) effect for passive tumor accumulation. nih.govthno.org

Liposomes and polymeric nanoparticles serve as versatile platforms for delivering this compound. explorationpub.comnih.gov Encapsulation within these carriers can improve stability, bioavailability, and facilitate targeted delivery. explorationpub.commdpi.com

Researchers have developed liposomal formulations to improve the therapeutic index of this compound. For instance, iRGD-modified liposomes have been shown to enhance tumor-targeting capabilities. frontiersin.orgfrontiersin.org These modified liposomes (iRGD-Lipo-DVDMS) demonstrated significantly improved drug accumulation in monolayer cells, 3D tumor spheroids, and in vivo glioma models, leading to significant apoptosis in glioma cells following SDT treatment. frontiersin.orgfrontiersin.org Another approach involved the co-encapsulation of this compound and the chemotherapeutic agent paclitaxel (B517696) within dual-effect liposomes, which showed excellent anticancer activity through synergistic effects. frontiersin.orgfrontiersin.org

Polymeric nanoparticles, known for their stability and controlled release properties, have also been investigated. mdpi.com One study reported on the use of human serum albumin-bound paclitaxel loaded with this compound, where ultrasound irradiation was shown to enhance the nanoparticle uptake and anti-tumor activity. explorationpub.com

Table 1: Research Findings on Liposomal and Polymeric Nanoparticle Delivery of this compound

Delivery System Modification / Co-loaded Agent Key Research Finding Target / Model Reference(s)
Liposome (B1194612) iRGD peptide modification Improved tumor targeting and drug accumulation. Glioma cells (C6) frontiersin.orgfrontiersin.org
Liposome Paclitaxel (PTX) co-encapsulation Synergistic anticancer activity via combined PDT and chemotherapy. In vitro / In vivo models frontiersin.orgfrontiersin.org
Liposome Linked with Microbubbles (DLMBs) Enhanced ultrasonic cytotoxicity and intratumor diffusion. Breast cancer frontiersin.orgfrontiersin.org

| Polymeric Nanoparticle | Human Serum Albumin with Paclitaxel | Ultrasound enhanced nanoparticle uptake and tumor growth inhibition. | Tumor mouse model | explorationpub.com |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials recognized for their high porosity, large surface area, and tunable structures, making them promising candidates for drug delivery. chemistryviews.orgsciopen.comrsc.orgrsc.org Their well-defined pores can be loaded with therapeutic agents for controlled release. yoonseobkim.com

A novel and sophisticated drug delivery system was designed using an iron-based MOF (Fe-MOF) nanocage, which was then encased in a COF and modified with a pancreatic cancer-specific antibody. researchgate.net This multi-component nanocarrier, termed GDMCN2, was engineered to release both the sonosensitizer this compound and the chemotherapeutic drug gemcitabine (B846) in a targeted manner. researchgate.netmedchemexpress.com Upon reaching the tumor cells, the system gradually releases its payload, and reactive oxygen species (ROS) are generated under ultrasound irradiation, demonstrating a strategy to overcome gemcitabine resistance in pancreatic cancer models. researchgate.netpatsnap.com This approach highlights the potential of integrating this compound into complex, multi-functional MOF-COF systems for targeted combination therapy. researchgate.net

Graphene oxide (GO), a derivative of graphene, possesses a large surface area and unique physicochemical properties, making it a suitable vehicle for drug delivery. nih.govnih.gov It can effectively load photosensitizers like this compound through π-π stacking interactions. nih.gov

In a strategic design, this compound was loaded onto PEGylated graphene oxide (GO-PEG-DVDMS) to create a novel photo-theranostic agent. nih.govnih.gov While GO is often known to quench the fluorescence of molecules it carries, this particular composite exhibited a drastic enhancement of the this compound fluorescence. nih.govnih.gov This phenomenon was attributed to an intramolecular charge transfer process. nih.gov The GO-PEG vehicle also significantly increased the tumor accumulation of this compound compared to the free drug. nih.govnih.gov The enhanced fluorescence facilitates improved optical imaging for guidance, while the increased accumulation leads to a more potent photodynamic therapy effect. nih.govamanote.com In vivo studies with this composite achieved complete tumor elimination without recurrence in preclinical models. nih.govnih.gov

Microbubble-Enhanced Sensitization Strategies

Microbubbles (MBs), which are gas-filled microspheres, are widely used as contrast agents in ultrasound imaging. nih.govijbs.com In the context of SDT, they have been repurposed as adjuvant agents to enhance the therapeutic effect. nih.gov When subjected to ultrasound, microbubbles undergo oscillation and inertial cavitation, which can transiently increase the permeability of cell membranes and blood vessels (a phenomenon known as sonoporation). nih.govijbs.com

This enhanced permeability facilitates greater uptake of this compound into tumor cells. nih.govijbs.com Studies have consistently shown that combining microbubbles with this compound-mediated SDT significantly enhances cytotoxicity and apoptosis in cancer cells compared to SDT alone. nih.govijbs.comacs.org For example, in one study, the addition of microbubbles to SDT decreased cancer cell viability to 62.67%, compared to 81.39% with SDT alone. nih.gov Another study found that the apoptosis rate in hepatocellular carcinoma cells increased from 33.26% with SDT to 72.95% with the addition of microbubbles. patsnap.comfigshare.com

In vivo experiments have corroborated these findings, showing that SDT with microbubbles leads to a significant reduction in tumor weight and size. nih.govijbs.comfigshare.com The mechanism involves not only increased drug delivery but also enhanced tumor tissue destruction from the mechanical effects of microbubble cavitation. nih.govfigshare.com Furthermore, focused ultrasound in conjunction with microbubbles has been used to temporarily open the blood-brain barrier, enabling a 3.43-fold increase in the delivery of this compound to intracranial glioblastoma xenografts, significantly retarding tumor progression. nih.govnih.gov

Table 2: Research Findings on Microbubble-Enhanced this compound SDT

Cancer Model Key In Vitro Finding Key In Vivo Finding Reference(s)
Sarcoma (S180) Enhanced cytotoxicity and increased cell membrane permeability. Significantly reduced tumor weight and size; improved tumor tissue destruction. nih.govijbs.com
Glioblastoma (U87 MG) Obvious cytotoxicity in U87 MG-Red-FLuc cells. 3.43-fold increase in drug delivery across the blood-brain barrier; retarded tumor progression. nih.govnih.gov

| Hepatocellular Carcinoma (HepG2) | Apoptosis rate increased from 33.26% (SDT) to 72.95% (MBs + SDT). | Significantly suppressed tumor growth. | acs.orgfigshare.com |

Combination Therapies in Preclinical Research

Combining this compound-based dynamic therapies with other treatment modalities, particularly chemotherapy, is a promising strategy to achieve synergistic antitumor effects and overcome drug resistance. frontiersin.orgnih.gov

Preclinical research has demonstrated the synergistic potential of combining this compound with conventional chemotherapeutic agents. frontiersin.orgnih.gov The rationale is that the ROS generated during PDT or SDT can not only kill cancer cells directly but also modulate the tumor microenvironment to enhance the efficacy of chemotherapy. frontiersin.orgfrontiersin.org

A notable example is the co-encapsulation of this compound and the antimitotic drug paclitaxel (PTX) into a single liposomal nanocarrier. frontiersin.orgfrontiersin.org In this system, the this compound acts as both a photosensitizer for PDT and a promoter of drug release. frontiersin.org The ROS generated upon light activation enhances the release of the encapsulated PTX and increases the efficiency of chemotherapy by downregulating the anti-apoptotic protein Mcl-1, thereby activating apoptosis. frontiersin.orgfrontiersin.org This dual-action liposome exhibited excellent anticancer activity in both in vitro and in vivo studies. frontiersin.orgfrontiersin.org

Another advanced combination strategy involves the previously mentioned MOF-COF delivery system, which was designed to co-deliver this compound and gemcitabine (GEM). researchgate.netmedchemexpress.com This system leverages the sonosensitizing properties of this compound to generate ROS, which works in concert with the cytotoxic effects of gemcitabine for a combined sonodynamic-chemotherapeutic attack on pancreatic cancer cells. researchgate.net

Combined Sono-Photodynamic Modalities (Sono-PDT)

The integration of sonodynamic therapy (SDT) and photodynamic therapy (PDT), termed sono-photodynamic therapy (SPDT), represents an innovative approach to cancer treatment. This combined modality leverages both ultrasound and light to activate a sensitizer (B1316253), such as this compound, to elicit mechanical, sonochemical, and photochemical effects. capes.gov.br Research has shown that this compound is a potent sensitizer for both SDT and PDT. nih.govspandidos-publications.com

In preclinical studies, SPDT using this compound has demonstrated significantly greater cytotoxicity compared to either SDT or PDT alone. capes.gov.br This enhanced therapeutic effect is attributed to a multi-faceted mechanism. The cavitational effects induced by ultrasound irradiation can increase cell membrane permeability, facilitating the uptake of the sensitizer. capes.gov.br Furthermore, the combination of both energy sources leads to a significant increase in intracellular reactive oxygen species (ROS), which are the primary mediators of cytotoxicity in both PDT and SDT. capes.gov.brresearchgate.net

Studies on breast cancer models, both in vitro and in vivo, have shown that this compound-mediated SPDT markedly inhibits tumor growth and suppresses tumor proliferation. capes.gov.br This combined approach has also been shown to significantly inhibit tumor lung metastasis in a highly metastatic mouse xenograft model. capes.gov.br The rationale behind combining these modalities is to achieve a synergistic effect, potentially allowing for the treatment of terminal-stage cancer patients. ijrr.com

Research Techniques and Analytical Approaches

The efficacy of this compound in therapeutic applications is critically dependent on its uptake and localization within target cells. d-nb.info Researchers employ several advanced techniques to quantify these parameters.

Flow cytometry is a powerful tool for the quantitative analysis of cellular uptake. This technique measures the fluorescence intensity of individual cells, providing a statistical measure of the amount of this compound internalized by a cell population. d-nb.inforesearchgate.netnih.govsigmaaldrich.com Studies have utilized flow cytometry to demonstrate the time-dependent accumulation of this compound in various cancer cell lines, including human colon cancer cells (HCT116 and RKO), esophageal cancer cells (Eca-109), and glioma cells (U-118 MG). nih.govd-nb.inforesearchgate.netnih.govsigmaaldrich.comresearchgate.net For instance, in HCT116 and RKO cells, flow cytometry revealed a rapid intracellular uptake of the compound. d-nb.info Similarly, in esophageal cancer cells, maximal uptake was observed within 3 hours. nih.gov

Confocal microscopy provides high-resolution images that reveal the subcellular localization of this compound. By co-staining cells with fluorescent probes that target specific organelles, such as mitochondria or lysosomes, researchers can pinpoint where the sensitizer accumulates. nih.gov In human colon cancer cells and esophageal cancer cells, confocal microscopy has shown that this compound primarily localizes in the cytoplasm, with a significant concentration in the mitochondria. d-nb.inforesearchgate.netnih.govsigmaaldrich.comnih.gov No evident signal has been detected within the nuclei of these cells. d-nb.info This mitochondrial localization is significant, as damage to this organelle is a key event in apoptosis. nih.gov

The following table summarizes the use of these techniques in this compound research:

TechniqueApplicationCell Line(s)Key Findings
Flow Cytometry Quantitative cellular uptakeHCT116, RKO, Eca-109, U-118 MGTime-dependent accumulation, rapid uptake. nih.govd-nb.inforesearchgate.netnih.govsigmaaldrich.comresearchgate.net
Confocal Microscopy Subcellular localizationHCT116, RKO, Eca-109Primarily cytoplasmic and mitochondrial localization. d-nb.inforesearchgate.netnih.govsigmaaldrich.comnih.gov

A variety of assays are used to assess the cytotoxic effects of this compound-mediated therapies. These assays provide quantitative data on cell viability, proliferation, and the mode of cell death.

Cell Counting Kit-8 (CCK-8) and MTT Assays are colorimetric assays widely used to determine cell viability. dojindo.comjrmds.in These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. dojindo.comjrmds.in The CCK-8 assay, which uses a highly water-soluble tetrazolium salt, is considered more sensitive than the MTT assay. dojindo.comnih.gov Both assays have been used to demonstrate the dose-dependent cytotoxicity of this compound-mediated PDT and SDT in various cancer cell lines, including gastric cancer and glioma cells. nih.govresearchgate.netdntb.gov.ua

Clonogenic assays assess the long-term survival and proliferative capacity of cells after treatment. This assay is particularly valuable for evaluating the anticancer efficacy of a treatment. researchgate.netmdpi.com Studies have shown that this compound-PDT significantly inhibits the clonogenicity of human cancer cell lines, with inhibition rates ranging from 85.5% to 94.2% at a concentration of 0.5 μg/mL. mdpi.com

Apoptosis staining , often performed using Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry, is a standard method to detect and quantify apoptosis. d-nb.infokarger.com This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. karger.com Numerous studies have utilized this method to confirm that this compound-mediated PDT and SDT induce apoptosis in various cancer cells, including human colon cancer, esophageal cancer, and small cell lung cancer cells. d-nb.infonih.govkarger.com

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another method to detect apoptosis by identifying DNA fragmentation, a hallmark of apoptotic cell death. nih.gov This assay is frequently used in both in vitro and in vivo studies. karger.comnih.govresearchgate.net For example, TUNEL assays have been used to demonstrate apoptosis in tumor tissues from xenograft models treated with this compound-SDT, confirming the in vivo efficacy of the treatment. karger.comnih.gov

A summary of these assays is provided in the table below:

AssayPurposeKey Findings in this compound Research
CCK-8/MTT Measures cell viabilityDemonstrates dose-dependent cytotoxicity of this compound-mediated therapies. nih.govresearchgate.netdntb.gov.ua
Clonogenic Assay Assesses long-term cell survivalShows significant inhibition of cancer cell proliferation. researchgate.netmdpi.com
Apoptosis Staining Detects and quantifies apoptosisConfirms apoptosis as a major mode of cell death. d-nb.infonih.govkarger.com
TUNEL Assay Detects DNA fragmentation in apoptosisDemonstrates apoptosis in both cell cultures and tumor tissues. karger.comnih.govresearchgate.net

To elucidate the molecular mechanisms underlying the therapeutic effects of this compound, researchers employ a range of molecular biology and proteomic techniques. bitesizebio.com

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. nih.gov In the context of this compound research, Western blotting has been instrumental in examining the expression levels of proteins involved in apoptosis, cell signaling, and autophagy. nih.govnih.govkarger.com For example, studies have shown that this compound-mediated therapies lead to the upregulation of pro-apoptotic proteins like cleaved caspase-3, -8, -9, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netkarger.com Furthermore, this technique has been used to investigate the impact on signaling pathways such as the PI3K/AKT/mTOR pathway. nih.govnih.gov

Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of specific genes. researchgate.netnih.gov This technique allows for the quantification of mRNA transcripts, providing insights into how this compound treatment affects gene regulation. For instance, qRT-PCR has been used to show that this compound-SDT can decrease the mRNA expression of RIP3 in H446 small cell lung cancer cells. karger.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins, antibodies, and hormones. bitesizebio.com In this compound research, ELISA has been used to measure the levels of cytokines, such as vascular endothelial growth factor (VEGF) and tumor necrosis factor-alpha (TNF-α), to assess the impact of the therapy on the tumor microenvironment. karger.com

The application of these techniques is summarized in the table below:

TechniqueApplicationKey Findings in this compound Research
Western Blot Protein expression analysisElucidation of apoptotic pathways and signaling cascades (e.g., caspase activation, Bcl-2 family modulation, PI3K/AKT/mTOR pathway). nih.govresearchgate.netnih.govkarger.com
qRT-PCR Gene expression analysisQuantification of changes in mRNA levels of target genes (e.g., RIP3). karger.com
ELISA Quantification of proteins/cytokinesMeasurement of cytokine levels (e.g., VEGF, TNF-α) to understand the impact on the tumor microenvironment. karger.com

Advanced imaging modalities are crucial for preclinical research, enabling the non-invasive visualization and monitoring of therapeutic processes in vivo. visualsonics.com

Fluorescence imaging takes advantage of the intrinsic fluorescence of this compound to track its distribution and accumulation in tumors. nih.govnih.gov In vivo imaging systems can be used to monitor the fluorescence of the sensitizer in xenograft tumor models, providing information on the optimal time for light or ultrasound application. nih.gov Enhanced fluorescence imaging has been explored by loading this compound onto nanomaterials like graphene oxide. nih.govnih.gov

Ultrasound imaging is a well-established imaging technique that provides real-time anatomical information. visualsonics.com In the context of this compound research, ultrasound is not only a component of SDT but is also used to monitor tumor size and to evaluate the therapeutic response. nih.gov Contrast-enhanced ultrasound (CEUS) using microbubbles can further provide detailed information about the tumor microvasculature. visualsonics.com

Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the advantages of optical and ultrasound imaging. nih.gove-neurospine.org It provides high-resolution images with deep tissue penetration, making it ideal for preclinical and potentially clinical applications. e-neurospine.orgscipedia.com As this compound is activated by both laser and ultrasound, it has been suggested as a potential contrast agent for PAI. nih.gov This could enable image-guided therapy, allowing for precise targeting of tumors and real-time monitoring of the therapeutic effect. nih.govnih.gov

The following table highlights the use of these advanced imaging techniques:

Imaging ModalityPrincipleApplication in this compound Research
Fluorescence Imaging Detection of intrinsic fluorescenceTracking sensitizer distribution and accumulation in tumors. nih.govnih.gov
Ultrasound Imaging High-frequency sound wavesMonitoring tumor size and therapeutic response. nih.gov
Photoacoustic Imaging Laser-induced ultrasound wavesPotential for image-guided therapy and real-time monitoring of treatment. nih.govnih.gov

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Mechanistic Pathways

The primary mechanisms of Sinoporphyrin sodium-mediated therapies are understood to involve the generation of reactive oxygen species (ROS), which subsequently trigger mitochondrial-dependent apoptosis and autophagy. researchgate.netresearchgate.net However, the intricate signaling cascades and the interplay between different cell death pathways are not fully elucidated.

Future research should focus on:

The Role of Autophagy: The role of autophagy in response to this compound-based treatments is controversial and appears to be context-dependent. nih.gov Some studies suggest autophagy acts as a pro-survival mechanism, where its inhibition enhances apoptosis in cancer cells, for instance in colorectal cancer. nih.govresearchgate.net Conversely, other research indicates that autophagy can contribute positively to the cell-killing effects of PDT. nih.govresearchgate.net The precise role of autophagy, whether cytoprotective or cytotoxic, likely depends on the cell type and treatment parameters. nih.gov Further investigation is needed to clarify this dual role to determine whether inhibiting or promoting autophagy would be a more effective combination strategy.

Signaling Pathway Crosstalk: The PI3K/Akt/mTOR signaling pathway is known to be inhibited by this compound-mediated PDT and SDT, and this is linked to the induction of autophagy and apoptosis. nih.govspandidos-publications.comresearchgate.net However, the exact molecular mechanisms by which ROS, generated by activated this compound, regulate this pathway require deeper investigation. nih.gov For example, while studies show that both PDT and SDT can inhibit the PI3K/Akt/mTOR pathway, they may induce autophagy differently, a distinction that is not yet fully understood. nih.gov

Differential Mechanisms of PDT vs. SDT: While both PDT and SDT utilize this compound to generate ROS, the specific biological responses can differ. For instance, in glioma cells, PDT was found to promote the conversion of the autophagic marker LC3-I to LC3-II, while SDT did not, suggesting differences in the autophagic process initiated by the two modalities. nih.gov A comparative investigation into the distinct molecular footprints of this compound-mediated PDT versus SDT is essential for optimizing their application for specific diseases.

Development of Novel this compound Derivatives with Tuned Properties

While this compound itself is a derivative of Photofrin, there is considerable potential in creating new analogues with enhanced or novel properties. frontiersin.org The chemical structure of this compound allows for modification to improve its photophysical characteristics, targeting specificity, and to add new functionalities. spandidos-publications.comresearchgate.net

Promising directions include:

Theranostic Agents: Developing derivatives that combine therapeutic and diagnostic capabilities is a major goal. An example is the chelation of manganese ions (Mn²⁺) with this compound to create a theranostic agent. nih.gov This derivative can be encapsulated in nanoliposomes (DVDMS-Mn-LPs) for use in magnetic resonance (MR) and fluorescence imaging-guided SDT, allowing for simultaneous tumor visualization and treatment. nih.govresearchgate.net

Ratiometric Oxygen Sensing: A significant challenge in PDT is the dependence on molecular oxygen. A lutetium-containing derivative, Lu-DVDMS, has been synthesized with balanced phosphorescence and fluorescence emissions. rsc.orgnih.gov This unique property allows it to function as a ratiometric oxygen sensor, potentially enabling real-time monitoring of tumor oxygen levels to predict and adjust PDT efficacy. rsc.orgnih.gov

The table below summarizes key properties of reported this compound derivatives.

Derivative NameModificationKey Feature/PropertyIntended Application
Lu-DVDMS Chelation with Lutetium(III)Balanced phosphorescence and fluorescence; high water solubility. rsc.orgnih.govRatiometric oxygen sensing for improved PDT dosimetry. rsc.org
DVDMS-Mn Chelation with Manganese(II)Paramagnetic properties; produces singlet oxygen upon ultrasound irradiation. nih.govIntegrated MR/fluorescence imaging and sonodynamic therapy (Theranostics). nih.gov

Optimization of Research Parameters for Enhanced Efficacy in Experimental Models

The effectiveness of this compound-based therapies is highly dependent on a range of parameters, including sensitizer (B1316253) concentration, energy dose, and administration schedule. mdpi.comnih.gov Inconsistent parameters in previous studies have made direct comparisons difficult, highlighting the need for systematic optimization. researchgate.net

Key areas for optimization include:

Defining Treatment Parameters: A novel concept, the "Total Photodynamic Parameter (TPP)," has been proposed, defined as the product of the power density, irradiation time, and sensitizer concentration. mdpi.commdpi.com Studies in glioblastoma and melanoma cell lines have shown that cell survival rates are negatively correlated with the TPP value, following an e-exponential function. mdpi.comnih.gov Establishing and validating such quantitative relationships for different cancer types could allow for the precise and controllable killing of tumor cells by adjusting the three main parameters. mdpi.comnih.gov

Fractionated Dosing and Irradiation: Experimental results suggest that repeated application of PDT can significantly improve therapeutic outcomes. researchgate.netnih.gov Comparative studies on different treatment regimens are crucial. For example, one study in a breast cancer model compared a single injection of this compound followed by multiple light exposures against multiple injections each followed by a single light exposure. researchgate.netnih.gov The single-injection, multiple-exposure regimen demonstrated superior tumor inhibition. researchgate.netnih.gov

The following table details findings from a comparative study on repeated PDT strategies.

Treatment RegimenDescriptionTumor Volume Inhibition Ratio (Day 21)
Regimen 1 Single injection of this compound, followed by repeated light exposure (24h, 30h, 36h post-injection). researchgate.netnih.gov85.75% ± 7.60%
Regimen 2 Three separate injections of this compound, each followed by light exposure 24h post-injection. researchgate.netnih.gov65.74% ± 8.64%

Exploration in Emerging Disease Models and Biological Systems

While the majority of research on this compound has focused on cancer models such as esophageal, glioma, and breast cancer, its application in other diseases is a burgeoning field of investigation. spandidos-publications.comfrontiersin.orgnih.govmdpi.com

Future research should expand into:

Atherosclerosis: Sonodynamic therapy using this compound has shown significant promise in non-cancer applications, particularly for the stabilization of vulnerable atherosclerotic plaques. jacc.orgleitir.isx-mol.net Studies in rabbit and mouse models have demonstrated that DVDMS-SDT can reduce neovascularization and plaque rupture by inducing macrophage apoptosis. jacc.orgleitir.is Further exploration could focus on modulating collagen degradation within plaques to enhance stability. plos.orgplos.org

Non-Neoplastic Diseases: Early research indicates that this compound-PDT could be effective against non-neoplastic conditions like psoriasis. researchgate.netresearchgate.net

Antimicrobial Applications: The ability of this compound-PDT to generate ROS makes it a candidate for antimicrobial chemotherapy. frontiersin.org Its efficacy against bacterial and fungal infections warrants further development, especially in the context of rising antibiotic resistance. researchgate.net

Integration with Advanced Biomedical Technologies for Enhanced Research Tools

Combining this compound with advanced biomedical technologies can overcome existing limitations and create more effective research and therapeutic tools. Nanotechnology, in particular, offers powerful platforms for improving sensitizer delivery and efficacy.

Future directions include:

Advanced Nanocarriers: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can improve its solubility, stability, and tumor-targeting capabilities. nih.govnih.gov For example, zinc peroxide nanoparticles loaded with this compound (SPS@ZnO₂ NPs) have been developed as a tumor microenvironment-responsive platform that degrades in acidic conditions to release the sensitizer and generate hydrogen peroxide, enhancing ROS-based therapy. acs.orgnih.gov

Microbubble-Enhanced Delivery: The use of microbubbles in conjunction with ultrasound can enhance the delivery and uptake of this compound into tumor cells. nih.gov Ultrasound-targeted microbubble destruction temporarily increases cell membrane permeability, leading to greater intracellular accumulation of the sensitizer and significantly improved sonodynamic effects in models of hepatocellular carcinoma. nih.govfigshare.com

Hypoxia-Overcoming Platforms: The efficacy of PDT and SDT is often limited by the hypoxic microenvironment of solid tumors. Nanoplatforms designed to alleviate hypoxia, such as MnO₂ nanosheets that can catalyze the decomposition of endogenous H₂O₂ to produce oxygen, can be used to carry this compound. mdpi.com This approach simultaneously delivers the sensitizer and increases local oxygen concentration, thereby enhancing the therapeutic effect. mdpi.com

The table below outlines various technologies integrated with this compound.

TechnologyPlatform ExampleMechanism of Enhancement
Nanoliposomes DVDMS-Mn-LPs nih.govresearchgate.netEncapsulation for delivery of a theranostic agent, enabling MRI/fluorescence-guided SDT. nih.gov
Microbubbles Co-administration with DVDMS nih.govUltrasound-targeted destruction increases cell membrane permeability and sensitizer uptake. nih.gov
Responsive Nanoparticles SPS@ZnO₂ NPs acs.orgnih.govDegrades in acidic tumor microenvironment to release sensitizer and H₂O₂ for enhanced ROS generation. acs.orgnih.gov
Hypoxia-Ameliorating Nanosheets MnO₂/DVDMS mdpi.comMnO₂ nanosheets carry DVDMS and catalyze O₂ production from endogenous H₂O₂ to overcome hypoxia. mdpi.com

Q & A

Q. What are the key photophysical properties of Sinoporphyrin sodium (DVDMS) relevant to its role as a photosensitizer?

DVDMS exhibits a narrow Soret band at 402 nm (ε = 2.56 × 10⁵ M⁻¹ cm⁻¹) and Q bands at 534 nm (ε = 3.03 × 10⁴ M⁻¹ cm⁻¹) and 568 nm (ε = 3.48 × 10⁴ M⁻¹ cm⁻¹), enabling strong light absorption for photodynamic therapy (PDT). Its singlet oxygen quantum yield (ΦΔ) is 0.23 ± 0.06, measured using DPBF as a scavenger and Gd-DVDMS as a reference. DVDMS also demonstrates balanced fluorescence (ΦF = 0.33%) and phosphorescence (ΦP = 0.32%) quantum yields, making it suitable for ratiometric oxygen sensing .

Q. How does DVDMS compare to traditional photosensitizers like Photofrin® in preclinical studies?

DVDMS shows 10× higher photoactivity than Photofrin® due to its superior water solubility, chemical stability, and tumor-targeting ability. Preclinical models (e.g., Beagle dogs, SD rats) confirm its low dark toxicity and rapid clearance, with safety profiles validated through repeated intravenous administration and histopathological analysis .

Q. What methodologies are recommended for assessing DVDMS-mediated PDT efficacy in vitro?

Use the CCK-8 assay to quantify cell viability post-PDT. Standardize light doses (e.g., 10 J/cm² at 630 nm) and DVDMS concentrations (0.06–1 µM) with 4-hour incubation. Include controls for dark toxicity and validate oxygen levels using Clark electrodes to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported singlet oxygen quantum yields (ΦΔ) across DVDMS studies?

Variations in ΦΔ (e.g., 0.23 ± 0.06 vs. higher values in other porphyrins) arise from differences in oxygen concentration, excitation wavelength (405 nm vs. 630 nm), and reference standards. To minimize bias, calibrate oxygen levels using nitrogen/oxygen gas mixtures, employ DPBF with consistent molar ratios, and validate against Gd-DVDMS as a reference .

Q. What experimental design optimizes the ratiometric oxygen-sensing capabilities of Lu-containing DVDMS derivatives?

Lu-DVDMS balances fluorescence and phosphorescence due to Lu(III)'s non-paramagnetic nature, unlike paramagnetic Gd-DVDMS. Use Stern-Volmer analysis (intensity ratio R₀/R = 0.9840 + 0.0024[O₂]; lifetime ratio S₀/S = 0.9517 + 0.0034[O₂]) to quantify oxygen in 0–400 mM ranges. Ensure high signal-to-noise ratios (>90% fluorescence intensity) by adjusting spectral integration times .

Q. How do formulation strategies like liposomal encapsulation enhance DVDMS delivery in vivo?

Liposomal DVDMS (DVDMS-L) improves cellular uptake and reduces aggregation. Prepare using thin-film hydration: dissolve DVDMS and lipids (e.g., DPPC:Cholesterol = 7:3) in chloroform, evaporate solvent, hydrate with PBS, and sonicate. Characterize particle size (e.g., 120 nm via DLS), zeta potential (−25 mV), and encapsulation efficiency (>85%) .

Q. What are the limitations of DVDMS in hypoxic tumor environments, and how can they be addressed?

PDT efficacy declines under hypoxia due to oxygen dependency. Combine DVDMS with oxygen-generating nanoparticles (e.g., ZnO₂ nanocomposites) that release H₂O₂ in acidic microenvironments. Validate synergism using dual-modality imaging (fluorescence/photoacoustic) and transcriptome sequencing to assess hypoxia-related gene expression .

Methodological Considerations for Data Interpretation

  • Oxygen Sensing: Use Clark electrodes for real-time dissolved oxygen monitoring during PDT. Cross-validate with Lu-DVDMS’s ratiometric signals to account for tissue heterogeneity .
  • In Vivo Models: For atrial fibrillation studies (e.g., rabbit models), standardize DVDMS dosage (e.g., 4 mg/kg IV) and SDT parameters (ultrasound frequency: 1 MHz, intensity: 2 W/cm²). Assess macrophage infiltration via immunohistochemistry (CD68+ markers) .
  • Statistical Analysis: Address variability in ΦΔ or cytotoxicity data using multivariate regression to isolate confounding factors (e.g., light penetration depth, tissue oxygenation) .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinoporphyrin sodium
Reactant of Route 2
Sinoporphyrin sodium

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